molecular formula C9H18ClN B13475061 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride

Cat. No.: B13475061
M. Wt: 175.70 g/mol
InChI Key: UAXOAYIVJCZBGX-UHFFFAOYSA-N
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Description

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is a compound with a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional framework, which imparts distinct chemical and physical properties to the compound. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, which is then followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes, potentially leading to improved therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • Bicyclo[1.1.1]pentane derivatives

Uniqueness

1-[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This combination imparts distinct solubility, stability, and reactivity properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-7(2)9-3-8(4-9,5-9)6-10;/h7H,3-6,10H2,1-2H3;1H

InChI Key

UAXOAYIVJCZBGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(C2)CN.Cl

Origin of Product

United States

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